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molecular formula C12H12BrNO2 B8751168 5-bromo-4-methyl-1H-indole-2-carboxylic acid ethyl ester

5-bromo-4-methyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B8751168
M. Wt: 282.13 g/mol
InChI Key: QCBCTZICGQADJY-UHFFFAOYSA-N
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Patent
US06890947B2

Procedure details

5.37 g (19.0 mmol) of 5-bromo-4-methyl-1H-indole-2-carboxylic acid ethyl ester were dissolved in 150 ml of dioxane; then, 38.1 ml (38.1 mmol) of a lithium hydroxide solution (1 molar in water) were added and the reaction mixture was stirred for 60 hours at room temperature. After evaporation of the solvents, the residue was dissolved in dichloromethane; water was added and the pH adjusted to pH 2-3; then, the mixture was extracted 3 times with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate and evaporated to give 4.82 g of crude 5-bromo-4-methyl-1H-indole-2-carboxylic acid as off-white solid.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([CH3:15])[C:11]([Br:16])=[CH:10][CH:9]=2)=[O:5])C.[OH-].[Li+]>O1CCOCC1>[Br:16][C:11]1[C:12]([CH3:15])=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2 |f:1.2|

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C(=C2C1)C)Br
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
38.1 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 60 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
then, the mixture was extracted 3 times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
BrC=1C(=C2C=C(NC2=CC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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